N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine
Overview
Description
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine is an organic compound with the molecular formula C15H20BrN. This compound is characterized by the presence of a bromobenzyl group attached to a cyclopentyl and a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine typically involves the reaction of 3-bromobenzyl chloride with N-cyclopentyl-N-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopentyl or methylamine groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-(3-hydroxybenzyl)-N-cyclopentyl-N-methylamine, N-(3-aminobenzyl)-N-cyclopentyl-N-methylamine, and N-(3-thiolbenzyl)-N-cyclopentyl-N-methylamine.
Oxidation Reactions: Products include this compound N-oxide and other oxidized derivatives.
Reduction Reactions: Products include N-cyclopentyl-N-methylamine and other reduced derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition. It is also used in cell culture studies to investigate cellular responses to chemical stimuli.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopentyl and methylamine groups can interact with hydrophobic and hydrophilic regions of the target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl)-N-methylamine: Lacks the cyclopentyl group, making it less hydrophobic and potentially less effective in certain applications.
N-(3-chlorobenzyl)-N-cyclopentyl-N-methylamine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
N-(3-bromobenzyl)-N-cyclopentylamine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine is unique due to the combination of its bromobenzyl, cyclopentyl, and methylamine groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-15(13-7-2-3-8-13)10-11-5-4-6-12(14)9-11/h4-6,9,13H,2-3,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJNYQBWRNPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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